molecular formula C26H29FNO4- B10772379 (3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate

Cat. No.: B10772379
M. Wt: 438.5 g/mol
InChI Key: UBFHWBHHCSSZAB-FGZHOGPDSA-M
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Description

(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate is a complex organic compound characterized by its unique structural features This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate involves several key steps. One approach includes the use of commercially available starting materials, such as 2,4-dimethoxybenzoic acid and chiral bisepoxides. The synthetic strategy may involve reactions like allylation directed by ortho lithiation, Corey-Seebach reaction, Yamaguchi macrolactonisation, and Mitsunobu reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through sustainable and efficient methods. For example, the use of flow microreactor systems has been explored for the synthesis of similar compounds, offering advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Pitavastatin: A cholesterol-lowering agent with a similar structural motif.

    Atorvastatin: Another statin with comparable pharmacological properties.

    Rosuvastatin: Known for its high potency in reducing cholesterol levels.

Uniqueness

(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate is unique due to its specific substitution pattern on the pyrrole ring and the presence of both fluorophenyl and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H29FNO4-

Molecular Weight

438.5 g/mol

IUPAC Name

(3R,5R)-7-[4-(4-fluorophenyl)-1-phenyl-2-propan-2-ylpyrrol-3-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C26H30FNO4/c1-17(2)26-23(13-12-21(29)14-22(30)15-25(31)32)24(18-8-10-19(27)11-9-18)16-28(26)20-6-4-3-5-7-20/h3-11,16-17,21-22,29-30H,12-15H2,1-2H3,(H,31,32)/p-1/t21-,22-/m1/s1

InChI Key

UBFHWBHHCSSZAB-FGZHOGPDSA-M

Isomeric SMILES

CC(C)C1=C(C(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)F)CC[C@H](C[C@H](CC(=O)[O-])O)O

Canonical SMILES

CC(C)C1=C(C(=CN1C2=CC=CC=C2)C3=CC=C(C=C3)F)CCC(CC(CC(=O)[O-])O)O

Origin of Product

United States

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